2-(Phenylethynyl)thiophene
Overview
Description
2-(Phenylethynyl)thiophene is an organic compound with the molecular formula C₁₂H₈S. It is a derivative of thiophene, where a phenylethynyl group is attached to the second position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)thiophene typically involves the Sonogashira coupling reaction. This reaction couples an ethynylbenzene derivative with a halogenated thiophene under palladium catalysis. For instance, 2-iodothiophene can be reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions such as temperature, pressure, and catalyst loading to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylethynyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylethynyl group can be hydrogenated to form phenylethyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Phenylethylthiophene.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-(Phenylethynyl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Materials Science: The compound is studied for its potential in creating air-stable organic thin films.
Pharmacology: Derivatives of thiophene, including this compound, are explored for their biological activities, such as antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(Phenylethynyl)thiophene in its applications is primarily related to its electronic structure. The phenylethynyl group influences the conjugation and electron distribution in the thiophene ring, enhancing its semiconducting properties. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
2,5-Bis(phenylethynyl)thiophene: This compound has two phenylethynyl groups attached to the thiophene ring, offering different electronic properties and applications.
3-Ethynyl-2-(phenylethynyl)thiophene: This derivative has an additional ethynyl group, which can further modify its electronic and chemical behavior.
Uniqueness: 2-(Phenylethynyl)thiophene is unique due to its specific substitution pattern, which provides a balance between electronic conjugation and steric effects. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
2-(2-phenylethynyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMPIIWVPBPLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197400 | |
Record name | Thiophene, 2-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4805-17-8 | |
Record name | Thiophene, 2-(phenylethynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004805178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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